molecular formula C11H12BrN B2914797 (1s,5r)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane CAS No. 863679-45-2

(1s,5r)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane

Cat. No.: B2914797
CAS No.: 863679-45-2
M. Wt: 238.128
InChI Key: KHJRUTSPEDPIBP-GXSJLCMTSA-N
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Description

(1s,5r)-1-(4-Bromophenyl)-3-azabicyclo[310]hexane is a bicyclic compound containing a bromophenyl group and an azabicyclohexane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1s,5r)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane typically involves the formation of the azabicyclohexane core followed by the introduction of the bromophenyl group. One common method involves the cyclization of a suitable precursor under specific conditions to form the azabicyclohexane structure. The bromophenyl group is then introduced through a substitution reaction using a brominating agent such as bromine or N-bromosuccinimide (NBS).

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(1s,5r)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or sodium methoxide in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an alcohol. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

(1s,5r)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1s,5r)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets. The bromophenyl group may interact with receptors or enzymes, while the azabicyclohexane structure can influence the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1s,5r)-1-(4-Chlorophenyl)-3-azabicyclo[3.1.0]hexane: Similar structure with a chlorophenyl group instead of a bromophenyl group.

    (1s,5r)-1-(4-Fluorophenyl)-3-azabicyclo[3.1.0]hexane: Contains a fluorophenyl group.

    (1s,5r)-1-(4-Methylphenyl)-3-azabicyclo[3.1.0]hexane: Features a methylphenyl group.

Uniqueness

The presence of the bromophenyl group in (1s,5r)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity. This makes it distinct from its analogs with different substituents.

Properties

IUPAC Name

(1S,5R)-1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN/c12-10-3-1-8(2-4-10)11-5-9(11)6-13-7-11/h1-4,9,13H,5-7H2/t9-,11+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHJRUTSPEDPIBP-GXSJLCMTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1(CNC2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@]1(CNC2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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